REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][N:6]([CH:11]([CH3:13])[CH3:12])[CH2:5]2.[Mg].II.[B:17](OC)([O:20]C)[O:18]C>O1CCCC1>[CH3:12][CH:11]([N:6]1[CH2:5][C:4]2[C:8](=[CH:9][CH:10]=[C:2]([B:17]([OH:20])[OH:18])[CH:3]=2)[CH2:7]1)[CH3:13]
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Name
|
|
Quantity
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20 g
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Type
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reactant
|
Smiles
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BrC=1C=C2CN(CC2=CC1)C(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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BrC=1C=C2CN(CC2=CC1)C(C)C
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Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
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[Mg]
|
Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
11.17 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 4 hours
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Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
After 1 hour the reaction was quenched with 2N hydrochloric acid (200 mL)
|
Duration
|
1 h
|
Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted with ethyl acetate (3×200 mL), with each extraction
|
Type
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ADDITION
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Details
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was added triethylamine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
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The combined organics were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown foam
|
Type
|
CUSTOM
|
Details
|
This was triturated with TBME (300 mL)
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Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)N1CC2=CC=C(C=C2C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |